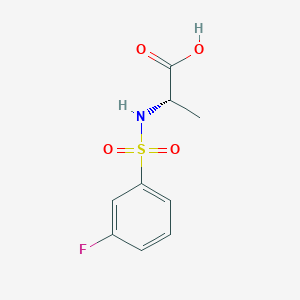

((3-Fluorophenyl)sulfonyl)-L-alanine

Description

Significance of Fluorinated Amino Acids and Sulfonamide Scaffolds in Bioactive Molecules

The strategic incorporation of fluorine into amino acids and the use of the sulfonamide scaffold are two powerful and widely adopted strategies in modern drug discovery. Each brings a set of unique physicochemical properties that can profoundly influence a molecule's biological activity.

Fluorinated Amino Acids: The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's properties. tandfonline.com In the context of amino acids and peptides, fluorination is a key tactic to enhance metabolic stability by blocking sites susceptible to enzymatic degradation. tandfonline.comnih.gov The strong carbon-fluorine bond is more stable than a carbon-hydrogen bond, contributing to a longer biological half-life. nih.gov Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups, which can improve bioavailability by affecting how a molecule permeates cellular membranes. tandfonline.comnih.gov The introduction of fluorine also increases lipophilicity, which can enhance binding affinity to protein targets through favorable hydrophobic interactions. benthamdirect.comresearchgate.net

| Property Modified | Effect of Fluorine Incorporation | Rationale / Mechanism |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond blocks metabolic oxidation at that site. nih.gov |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability and hydrophobic interactions with target proteins. benthamdirect.com |

| Binding Affinity | Often Increased | Alterations in electronics and lipophilicity can lead to stronger or more selective interactions with enzyme or receptor binding pockets. tandfonline.com |

| Acidity/Basicity (pKa) | Altered | As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic centers, affecting ionization state at physiological pH. nih.gov |

Sulfonamide Scaffolds: The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, first recognized for its antibacterial properties in the sulfa drugs that revolutionized medicine before the advent of penicillin. wikipedia.orgresearchgate.net Since then, this versatile scaffold has been integrated into a wide array of therapeutic agents. nih.gov The sulfonamide moiety is a key structural feature in drugs targeting various conditions, including diuretics, antivirals, anti-inflammatory agents, and anticancer therapies. researchgate.netnih.gov Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to form crucial hydrogen bonds with biological targets, most notably as an inhibitor of enzymes like carbonic anhydrase and proteases. researchgate.netnih.gov

| Therapeutic Class | Mechanism of Action (Example) | Example Drug |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate (B1496061) synthase in bacteria. clevelandclinic.org | Sulfamethoxazole |

| Diuretic | Inhibition of carbonic anhydrase in the kidneys. wikipedia.org | Hydrochlorothiazide |

| Anticancer | Inhibition of protein kinases or other enzymes. researchgate.net | Vemurafenib |

| Anti-inflammatory | Multiple, including COX-2 inhibition. wikipedia.org | Celecoxib |

| Antiviral | Inhibition of viral proteases. | Darunavir |

| Antidiabetic | Stimulation of insulin (B600854) secretion (sulfonylureas). wikipedia.org | Glipizide |

Overview of L-Alanine Derivatives in Chemical Biology and Medicinal Chemistry

L-alanine is one of the fundamental proteinogenic amino acids. Its simple, non-reactive methyl side chain makes it an excellent and versatile chiral building block for the synthesis of more complex molecules. joinbandbio.com In chemical biology, L-alanine derivatives are frequently used to construct peptides, peptidomimetics, and molecular probes. For instance, L-alanine is a common component in synthetic peptide linkers used in antibody-drug conjugates (ADCs), where it contributes to the stability and proper enzymatic cleavage of the linker. acs.orgacs.org

The synthesis of derivatives by modifying the amino or carboxyl group of L-alanine allows for the introduction of various functionalities. nih.gov N-acylation, for example, is a common strategy to create compounds with altered biological activities. nih.gov The inherent chirality of L-alanine is crucial, as biological systems are stereospecific, and the use of a specific enantiomer is often essential for achieving desired therapeutic effects. The synthesis of sulfonamides from amino acids is a growing area of interest, as it combines the biological relevance and chirality of the amino acid with the proven pharmacological utility of the sulfonamide group, creating a versatile platform for new drug candidates. researchgate.netnih.gov

Research Trajectory and Scope for ((3-Fluorophenyl)sulfonyl)-L-alanine and its Analogs

While dedicated studies on this compound are sparse, the research trajectory for this compound and its analogs can be inferred from investigations into structurally related molecules. The scientific interest in this class of compounds stems from the potential synergy between the N-sulfonylated group and the amino acid scaffold.

N-sulfonylated amino acids have been explored for a range of biological activities, including as potential fungicides and as inhibitors of serine proteases. researchgate.netnih.gov The combination of a sulfonyl group with an amino acid creates a structure that can be tailored to fit into the active sites of specific enzymes.

A notable analog is the drug Fexuprazan (also known as Abeprazan), a potassium-competitive acid blocker used for treating gastroesophageal reflux disease. abmole.comwikipedia.org Fexuprazan contains a (3-fluorophenyl)sulfonyl moiety attached to a different heterocyclic core, demonstrating the utility of this specific fluorinated sulfonyl group in designing biologically active agents that inhibit enzymes like H+/K+-ATPase. abmole.comabmole.combioscience.co.ukdrugbank.com

Furthermore, research into N-acylsulfonamides, which are structurally similar to N-sulfonylated amino acids, has gained traction. nih.govdntb.gov.ua These compounds are often investigated as bioisosteres of carboxylic acids and have been synthesized as potential antibacterial agents designed to circumvent resistance to traditional sulfa drugs. nih.gov The N-acylsulfonamide moiety can establish different interactions within an enzyme's active site compared to a simple sulfonamide. nih.gov

The logical scope for a compound like this compound would be as a candidate in screening libraries for enzyme inhibitors (e.g., proteases, kinases) or as a specialized building block for creating larger, more complex peptidomimetics. The fluorophenyl group would be expected to enhance metabolic stability and potentially improve cell permeability, while the N-sulfonyl-L-alanine portion provides a chiral core with hydrogen bonding capabilities suitable for targeted molecular interactions.

| Compound / Class | Key Structural Features | Area of Academic / Clinical Research |

|---|---|---|

| Fexuprazan (Abeprazan) | Contains the (3-fluorophenyl)sulfonyl group. wikipedia.org | Potassium-competitive acid blocker for acid-related gastric disorders. abmole.combioscience.co.uk |

| N-Sulfonyl Amino Acid Amides | N-sulfonyl group attached to an amino acid amide. researchgate.net | Investigated for fungicidal activity against plant pathogens. researchgate.net |

| N-Sulfonyltripeptides | N-sulfonyl group on a short peptide chain. nih.gov | Designed as potential inhibitors of serine proteases. nih.gov |

| N-Acylsulfonamides | N-acylsulfonamide moiety, a close structural relative. nih.govrsc.org | Explored as antibacterial agents and bioisosteres of carboxylic acids. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO4S |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

(2S)-2-[(3-fluorophenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |

InChI Key |

IWFOGWMBJILJCB-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Origin of Product |

United States |

Structural and Conformational Analysis of 3 Fluorophenyl Sulfonyl L Alanine and Its Analogs

Theoretical and Computational Conformational Studies

Theoretical and computational chemistry provide powerful tools for exploring the potential energy surfaces of molecules like ((3-Fluorophenyl)sulfonyl)-L-alanine, offering insights into stable conformations, intramolecular interactions, and the energy barriers that separate them.

Quantum chemical (QC) calculations are instrumental in mapping the conformational landscapes of amino acids and their derivatives. researchgate.netsns.it Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to accurately predict molecular structures and relative energies. sns.it For N-arylsulfonyl amino acids, DFT methods, particularly with hybrid functionals like B3LYP, are used to optimize geometries and characterize complexes. nih.govresearchgate.net

Spin-component scaled MP2 (SCS-MP2) is a refined approach that often provides improved accuracy for interaction energies compared to conventional MP2, making it suitable for analyzing the subtle non-covalent interactions that define conformational preferences. nih.gov The selection of appropriate scaling coefficients and basis sets is critical for achieving reliable results that align with experimental data where available. nih.gov

For a molecule such as this compound, computational studies would typically involve a systematic search of the potential energy surface by rotating the key dihedral angles:

ψ (N—Cα—C—O): Defines the orientation of the carboxyl group relative to the amino acid backbone.

φ (C—N—Cα—C): Defines the rotation around the N-Cα bond.

ω (Cα—N—S—C_aryl): Defines the torsion around the N-S bond.

θ (N—S—C_aryl—C_aryl): Defines the orientation of the fluorophenyl ring.

By performing geometry optimizations starting from various initial conformations, a set of low-energy structures can be identified. Subsequent frequency calculations confirm these structures as true minima on the potential energy surface and provide thermodynamic data. researchgate.net The integration of modern double-hybrid functionals with wave-function methods can yield highly accurate rotational constants and relative energies for a large number of conformers. nih.gov

| Dihedral Angle | Defining Atoms | Description |

|---|---|---|

| ψ (psi) | N—Cα—C(O)—OH | Rotation of the carboxyl group |

| φ (phi) | C(O)—N—Cα—C(β) | Rotation around the N-Cα bond |

| ω (omega) | Cα—N—S—C1(aryl) | Torsion around the sulfonamide N-S bond |

| θ (theta) | N—S—C1(aryl)—C2(aryl) | Rotation of the 3-fluorophenyl ring |

The conformations of N-sulfonylated amino acids are significantly stabilized by intramolecular interactions, particularly hydrogen bonds. nih.gov In this compound, several potential intramolecular hydrogen bonds can be postulated, which would play a critical role in stabilizing specific conformers.

Computational studies on analogous molecules like L-phenylalanine and other amino acids have revealed the importance of such interactions. nih.govkoreascience.kr For the target molecule, the most probable hydrogen bonds would involve:

A seven-membered ring formation between the N-H proton and one of the sulfonyl oxygens (N-H···O=S).

A six-membered ring formation between the carboxylic acid hydroxyl proton and the nitrogen atom of the sulfonamide (O-H···N).

A five-membered ring formation between the N-H proton and the carbonyl oxygen of the carboxylic acid (N-H···O=C).

DFT calculations can precisely model the geometry and energetics of these hydrogen bonds. koreascience.kr Infrared (IR) spectroscopy, often used in conjunction with theoretical calculations, can reveal the effects of these interactions. nih.gov For example, the formation of a strong intramolecular hydrogen bond typically leads to a red-shift (lowering of frequency) in the vibrational modes of the involved functional groups (e.g., N-H or O-H stretching). nih.gov Studies on protonated glycine (B1666218) and β-alanine show a competition between intramolecular hydrogen bonding and solvation, where the addition of solvent molecules can weaken internal bonds. nih.gov

The energy landscape of this compound is characterized by energy minima corresponding to stable conformers and the transition states that connect them. The energy difference between a stable conformer and a transition state defines the rotational energy barrier. uisek.edu.ec

A particularly important aspect is the rotation around the S-N bond of the sulfonamide group. Sulfonamides can exhibit surprisingly high rotational barriers due to the partial double-bond character of the S-N bond, which arises from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. researchgate.net The presence of the electron-withdrawing 3-fluorophenylsulfonyl group can further increase this barrier. researchgate.net

Computational methods can simulate the rotation around specific bonds by performing a series of constrained geometry optimizations where a dihedral angle is fixed at various values. This process generates a one- or two-dimensional potential energy profile, from which the rotational barriers can be determined. uisek.edu.ec For some flexible systems, describing the rotational pathway may require using more than one torsion angle as a reaction coordinate to avoid energy discontinuities and obtain a smooth energy profile. uisek.edu.ec A rotational spectroscopy study of benzenesulfonamide (B165840) derivatives revealed that weak intramolecular interactions can significantly alter conformational preferences and rotational dynamics. mdpi.com

| Bond | Compound Class | Typical Rotational Barrier (kJ/mol) | Reference |

|---|---|---|---|

| C(O)—N | Carboxylic Acid Amides | ~60-80 | researchgate.net |

| S—N | N,N-disubstituted nonafluorobutane-1-sulfonamides | 62–71 | researchgate.net |

| S—N | General Sulfonamides | Variable, can be significant | mdpi.com |

Stereochemical Purity and Determination

As a derivative of the chiral amino acid L-alanine, this compound possesses a defined stereochemistry at the α-carbon. The control and confirmation of this stereochemistry are paramount, as it profoundly influences the molecule's biological activity.

The use of amino acids as starting materials in sulfonamide synthesis is advantageous due to their inherent chirality and stereochemistry. researchgate.netnih.gov The synthesis of this compound typically involves the reaction of L-alanine with 3-fluorophenylsulfonyl chloride. This process should retain the original (S)-configuration of the α-carbon. However, reaction conditions must be carefully controlled to prevent racemization, which can occur under harsh basic or acidic conditions.

The stereochemistry of a molecule is critical for its biological function, as interactions with chiral biological targets like enzymes and receptors are highly stereospecific. nih.gov It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. For N-sulfonyl amino acid derivatives with fungicidal activity, the specific amino acid moiety and its configuration were found to be crucial for efficacy. researchgate.net Similarly, in a study of 3-Br-Acivicin isomers, the compounds with the natural (5S, αS) configuration were significantly more active against Plasmodium falciparum than their corresponding enantiomers and diastereoisomers. nih.gov Therefore, ensuring the enantiomeric purity of this compound is essential for consistent and predictable biological activity.

Confirming the absolute configuration and determining the enantiomeric purity of chiral molecules like this compound requires sophisticated analytical techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and powerful technique for separating enantiomers. For N-protected amino acids, several types of CSPs are effective:

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T (based on teicoplanin) are particularly successful in resolving underivatized and N-derivatized amino acid enantiomers under polar ionic, polar organic, and reversed-phase conditions. sigmaaldrich.comchromatographytoday.com

Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic phases (e.g., CHIRALPAK® ZWIX) are versatile for the chiral analysis of free and N-blocked amino acids and small peptides. chiraltech.com

Brush-type and Cyclodextrin CSPs: These are also widely used for separating N-protected amino acids. chromatographytoday.com

The development of a successful HPLC method involves screening different CSPs and optimizing the mobile phase (composition, additives, pH) to achieve baseline separation of the L- and D-enantiomers. sigmaaldrich.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining absolute configuration, often by converting the enantiomers into diastereomers with distinct NMR spectra.

Mosher's Method: This classic technique involves derivatizing the chiral molecule with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu The resulting diastereomers exhibit different chemical shifts, particularly for protons near the chiral center, allowing for the assignment of the absolute configuration.

Chiral Solvating Agents (CSAs): An alternative non-covalent approach involves using a chiral solvating agent that forms transient diastereomeric complexes with the analyte. mdpi.com This induces chemical shift differences between the enantiomers in the NMR spectrum, enabling their discrimination and configurational assignment without covalent modification. mdpi.com

Nuclear Overhauser Effect (nOe) NMR: For conformationally rigid systems, 1D or 2D nOe experiments can be used to determine stereochemistry by measuring through-space dipolar couplings between protons. Protons that are close in space will show an nOe enhancement, which can help elucidate the relative and absolute configuration. mdpi.org

Deuterium (B1214612) NMR: In some methods, a nonchiral derivatizing agent containing deuterium is used, and the analysis is performed using deuterium NMR in a chiral solvent, which can effectively resolve the signals of the enantiomers. nih.gov

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Enantiomeric purity determination and preparative separation |

| Mosher's Method (NMR) | Covalent derivatization to form diastereomers with distinct NMR spectra | Absolute configuration determination |

| CSA-NMR | Formation of non-covalent diastereomeric complexes with a Chiral Solvating Agent | Enantiomeric discrimination and absolute configuration assignment |

| nOe NMR | Measurement of through-space proton-proton interactions | Determination of relative stereochemistry in rigid molecules |

Influence of Stereochemistry on Solid-State Conformation and Crystal Packing

A systematic study on acetylated alanine (B10760859) (AcA), a structural analog of N-sulfonylated alanine, provides significant insights into the influence of stereochemistry on crystal packing. By comparing the crystal structures of the enantiomerically pure forms (L-AcA and D-AcA) and the racemic mixture (DL-AcA), a clear correlation between molecular chirality and solid-state organization emerges. nih.gov

The enantiopure crystals, L-AcA and D-AcA, are observed to be isostructural, crystallizing in the orthorhombic P212121 space group. As expected, they exhibit nearly identical unit cell parameters and form mirrored crystal structures. nih.gov This is a common phenomenon for enantiomeric pairs, where the identical molecular geometry (apart from the opposite stereochemistry) leads to equivalent intermolecular interactions and packing efficiencies. The crystal packing in these enantiopure forms is characterized by a network of hydrogen bonds involving both the terminal carboxylic acid and the internal amide groups, connecting each molecule to four adjacent molecules. nih.gov

In contrast, the racemic mixture (DL-AcA) crystallizes in a different space group, indicative of a distinct packing arrangement. This highlights that the interaction between enantiomers within a crystal lattice can lead to a more complex or entirely different supramolecular structure compared to the self-assembly of a single enantiomer. The presence of both L- and D-isomers allows for different hydrogen bonding patterns and van der Waals interactions, which can result in a more intricate and sometimes more stable crystal lattice.

The following table summarizes the crystallographic data for L- and D-acetylated alanine, illustrating the similarity in their solid-state parameters.

| Parameter | L-Acetylated Alanine (L-AcA) | D-Acetylated Alanine (D-AcA) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P212121 | P212121 |

| a (Å) | 5.86 | 5.85 |

| b (Å) | 8.45 | 8.44 |

| c (Å) | 13.21 | 13.20 |

| Volume (ų) | 654 | 651 |

| (Data derived from studies on acetylated alanine, a structural analog.) nih.gov |

For this compound, it is anticipated that similar principles would apply. The L-enantiomer would form a chiral crystal structure, likely stabilized by a network of hydrogen bonds involving the carboxylic acid and the sulfonyl group's oxygen atoms, as well as the N-H group. The corresponding D-enantiomer, ((3-Fluorophenyl)sulfonyl)-D-alanine, would be expected to crystallize in an enantiomorphic space group with virtually identical cell parameters.

Furthermore, a racemic mixture of ((3-Fluorophenyl)sulfonyl)-alanine would likely exhibit a different crystal packing and potentially different physical properties compared to its enantiopure counterparts. The introduction of the bulky and polar 3-fluorophenylsulfonyl group, in place of the smaller acetyl group in AcA, would introduce more complex intermolecular interactions, including potential π-π stacking and C-H···F interactions, further influencing the conformational landscape and the resulting crystal lattice. The interplay of these forces, guided by the inherent chirality of the alanine backbone, underscores the profound impact of stereochemistry on the solid-state architecture of this class of compounds.

Biochemical Interactions and Mechanistic Insights

Enzyme Inhibition Studies

The unique structural characteristics of ((3-Fluorophenyl)sulfonyl)-L-alanine, which combine a sulfonylated alanine (B10760859) backbone with a fluorine substitution on the phenyl ring, suggest its potential as a modulator of various enzymatic processes. Research into related fluorinated and sulfonylated amino acid derivatives has provided a foundation for understanding its likely biochemical interactions and inhibitory mechanisms.

Inhibition of Alanine Racemase by Fluorinated Alanine Derivatives

Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, the latter being an essential component of the bacterial cell wall. nih.gov As this enzyme is absent in humans, it represents a key target for antibacterial agents. nih.gov Fluorinated derivatives of alanine, such as 3-fluoro-D-alanine (fludalanine), are known potent inhibitors of alanine racemase. nih.govwikipedia.org The mechanism of inhibition often involves the fluorine atom acting as a good leaving group, which facilitates the formation of a stable covalent adduct with the enzyme's active site, leading to irreversible inactivation. nih.gov Specifically, these substrates can lead to the formation of 2-aminoacrylate, which can then inactivate the enzyme. nih.gov Given these precedents, it is plausible that this compound could also exhibit inhibitory activity against alanine racemase, leveraging the electrophilicity of the fluorinated phenyl group to interact with the enzyme's active site.

Mechanistic Investigations of Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzyme Inactivation

Many enzymes involved in amino acid metabolism, including alanine racemase, are dependent on the cofactor pyridoxal 5'-phosphate (PLP). princeton.edunih.gov The catalytic mechanism of these enzymes typically involves the formation of a Schiff base between the amino acid substrate and PLP. Fluorinated amino acids can act as "suicide substrates" for PLP-dependent enzymes. nih.gov After forming the Schiff base, the enzyme proceeds with its normal catalytic cycle, but the presence of the fluorine atom can lead to the formation of a highly reactive intermediate that covalently modifies and inactivates the enzyme. The investigation of such mechanisms often employs techniques like NMR spectroscopy to follow the fate of the fluorinated inhibitor as it is processed by the enzyme. springernature.com

Inhibition of Specific Proteases by Related Sulfonylated and Fluoro-substituted Amino Acid Derivatives

The sulfonylated amino acid scaffold is a recognized pharmacophore for the inhibition of various proteases. Studies have demonstrated that L-alanine hydroxamate derivatives bearing substituted-arylsulfonyl moieties are potent inhibitors of Clostridium histolyticum collagenase, a zinc metalloprotease. nih.govrroij.com The sulfonyl group can interact with the enzyme's active site, and the nature of the substitution on the aryl ring significantly influences the inhibitory potency. nih.govrroij.com For instance, derivatives with 3-trifluoromethyl-phenylsulfonyl groups have shown notable activity. nih.govrroij.com This suggests that the 3-fluorophenylsulfonyl group in this compound could confer inhibitory activity against this and other metalloproteases.

Furthermore, fluoro-substituted amino acids have been explored as inhibitors of the proteasome, a multi-catalytic protease complex essential for protein degradation in eukaryotic cells. osti.gov The incorporation of fluorine can enhance the binding affinity and specificity of the inhibitor. nih.gov Similarly, sulfonylated compounds have been identified as inhibitors of tryptophan synthase, another PLP-dependent enzyme. researchgate.netnih.gov These findings collectively indicate that the combination of a sulfonyl group and a fluorine substituent in this compound makes it a candidate for inhibiting a range of proteases and other enzymes through various mechanisms, including covalent modification and tight binding interactions.

Enzyme Kinetics Investigations

The study of enzyme kinetics is fundamental to characterizing the potency and mechanism of an inhibitor. For compounds like this compound, kinetic analyses would elucidate the nature of its interaction with target enzymes.

Determination of Kinetic Parameters for Enzyme-Ligand Interactions

Kinetic parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the association (kon) and dissociation (koff) rate constants are critical for quantifying the efficacy of an inhibitor. For related sulfonylated L-alanine hydroxamate derivatives as inhibitors of Clostridium histolyticum collagenase, IC50 values have been determined, demonstrating potent inhibition. acs.org The potency of these inhibitors is influenced by the substitution pattern on the phenylsulfonyl moiety. nih.govrroij.com

Below is an interactive data table showcasing representative IC50 values for the inhibition of Clostridium histolyticum collagenase by various sulfonylated L-alanine hydroxamate derivatives, illustrating the impact of the aryl substituent.

| Compound | Aryl Substituent | IC50 (nM) |

| 1 | 4-Iodo-phenyl | 28 |

| 2 | 4-Bromo-phenyl | 35 |

| 3 | 4-Chloro-phenyl | 41 |

| 4 | 3-Chloro-phenyl | 49 |

| 5 | 3-Fluoro-phenyl | 56 |

| 6 | 4-Fluoro-phenyl | 62 |

| 7 | Phenyl | 78 |

Note: The data in this table is illustrative and based on findings for related sulfonylated L-alanine hydroxamates, not this compound itself.

Elucidation of Enzyme Reaction Pathways and Intermediates

Understanding the detailed reaction pathway and identifying any transient intermediates is crucial for a complete mechanistic picture of enzyme inhibition. For inhibitors that form covalent adducts, such as many fluorinated amino acid derivatives, techniques like mass spectrometry and NMR spectroscopy are invaluable. nih.gov These methods can be used to identify the modified amino acid residue in the enzyme's active site and to characterize the structure of the covalent complex.

A sophisticated strategy for studying enzyme intermediates involves replacing a catalytic serine or cysteine residue with the genetically encoded non-canonical amino acid 2,3-diaminopropionic acid (DAP). nih.govrroij.com This allows for the trapping of otherwise unstable acyl-enzyme intermediates as stable amide-linked conjugates, which can then be characterized. nih.govrroij.com For a sulfonylated inhibitor like this compound, such techniques could potentially be adapted to trap and identify a sulfonyl-enzyme intermediate, providing direct evidence of the covalent modification mechanism. The use of 19F NMR would be particularly advantageous in tracking the fate of the fluorinated phenyl group during the enzymatic reaction. springernature.com

Protein-Protein Interaction (PPI) Modulation

The modulation of protein-protein interactions (PPIs) is a critical area of research for understanding cellular processes and developing novel therapeutic agents. The compound this compound represents a class of molecules with the potential to influence these interactions. While direct studies on this specific compound's role in PPI modulation are not extensively documented in publicly available research, its structural features—a fluorinated aromatic ring, a sulfonyl group, and an L-alanine core—provide a basis for discussing its potential mechanisms and applications in this context, particularly concerning the 14-3-3 protein family.

Strategies for Targeting Specific PPIs (e.g., 14-3-3 protein family)

The 14-3-3 proteins are a family of highly conserved regulatory molecules that play a crucial role in various signal transduction pathways by binding to phosphorylated serine or threonine residues on a multitude of target proteins. nih.gov This interaction can alter the target protein's conformation, stability, catalytic activity, or subcellular localization. nih.gov Given their central role in cellular signaling, the modulation of 14-3-3 PPIs has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. nih.gov

One of the primary strategies for targeting 14-3-3 PPIs involves the design of small molecules that can either inhibit or stabilize these interactions. The amphipathic groove of the 14-3-3 protein, where the phosphopeptide binding occurs, is a key target for the rational design of such modulators. mdpi.com

A dissertation on the rational design of small molecule 14-3-3 PPI stabilizers explored various sulfonamide derivatives. tue.nl Although structurally different from this compound, this research highlights the potential of the sulfonamide scaffold in the development of 14-3-3 modulators. tue.nl The study emphasizes the importance of the spatial arrangement of functional groups to achieve effective stabilization of the 14-3-3/client protein complex. tue.nl

The table below summarizes general strategies for targeting 14-3-3 PPIs, which could be hypothetically applied to compounds like this compound.

| Strategy | Description | Potential Role of this compound |

| Orthosteric Inhibition | Competitive binding to the phosphopeptide binding site on 14-3-3 proteins. | The sulfonyl group could act as a phosphate (B84403) mimic, while the fluorophenyl and alanine groups could occupy adjacent pockets, preventing the binding of natural client proteins. |

| Allosteric Modulation | Binding to a site distinct from the primary binding groove to induce conformational changes that either enhance or inhibit PPIs. | The compound could potentially bind to an allosteric pocket, although this would require specific structural compatibility that has not been studied. |

| PPI Stabilization ("Molecular Glues") | Binding at the interface of the 14-3-3/client protein complex to enhance the stability of the interaction. | The molecule could bridge interactions between 14-3-3 and its client protein, with different moieties of the compound interacting with each protein partner. |

Application of Fluorinated Amino Acid Analogs as Probes for Studying PPIs

Fluorinated amino acid analogs are invaluable tools for studying protein structure, dynamics, and interactions, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org The fluorine atom serves as a sensitive and non-perturbing probe due to its high gyromagnetic ratio, 100% natural abundance of the ¹⁹F isotope, and the absence of endogenous fluorine in most biological systems. acs.org

The incorporation of a fluorinated amino acid like this compound into a peptide or protein allows for the monitoring of its local environment. Changes in the ¹⁹F NMR chemical shift, line width, and relaxation rates can provide detailed information about conformational changes, ligand binding, and protein-protein interactions. nih.gov

In the context of 14-3-3 proteins, a peptide derived from a client protein and containing this compound could be synthesized. The ¹⁹F NMR signal of this probe would be monitored upon titration with 14-3-3 protein. A change in the signal would indicate binding and could be used to determine the binding affinity and kinetics of the interaction. Furthermore, if the fluorinated analog is incorporated into the 14-3-3 protein itself, it could provide insights into the conformational changes that occur upon binding to its various client proteins.

The table below outlines the key advantages of using fluorinated amino acid analogs as probes in PPI studies.

| Advantage | Description | Relevance to this compound |

| High Sensitivity | The ¹⁹F nucleus provides strong NMR signals, allowing for the use of low sample concentrations. acs.org | Enables the study of PPIs even with weakly interacting partners or with limited sample availability. |

| No Background Signal | The absence of natural fluorine in biological systems ensures that the observed ¹⁹F NMR signal is solely from the labeled probe. acs.org | Provides clean and unambiguous data for analyzing PPIs in complex biological mixtures. |

| Sensitivity to Local Environment | The ¹⁹F chemical shift is highly sensitive to changes in the electronic environment, providing detailed information about molecular interactions. nih.gov | Allows for the precise monitoring of binding events and conformational changes upon interaction with 14-3-3 proteins. |

| Minimal Perturbation | The fluorine atom is relatively small and can often replace a hydrogen atom without significantly altering the structure or function of the molecule. acs.org | The 3-fluoro substitution on the phenyl ring is expected to have a minimal steric impact, preserving the natural binding mode. |

While direct experimental data for this compound is lacking, the principles established for other fluorinated amino acids strongly support its potential as a valuable tool for dissecting the intricacies of protein-protein interactions, particularly within the complex and therapeutically relevant 14-3-3 signaling network.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Pharmacophoric Features

The essential pharmacophoric elements of ((3-Fluorophenyl)sulfonyl)-L-alanine include the fluorinated phenyl ring, the sulfonyl linker, and the L-alanine moiety. Each of these components plays a distinct role in the molecule's interaction with its biological targets.

The position of the fluorine atom on the phenyl ring is a critical determinant of the biological activity of this compound. While direct comparative studies on the 2-, 3-, and 4-fluoro isomers of this specific compound are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for well-founded postulations. The electronic properties of fluorine—highly electronegative with a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect—can significantly alter the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. nih.gov

The 3-fluoro (meta) position, as in the target compound, primarily exerts a strong inductive electron-withdrawing effect. This can influence the pKa of the sulfonamide N-H group and modulate the electrostatic interactions with a target protein. In contrast, a 4-fluoro (para) substitution would have both inductive and resonance effects, potentially leading to different binding interactions. A 2-fluoro (ortho) substitution could, in addition to electronic effects, introduce steric hindrance that might affect the preferred conformation of the molecule. The introduction of fluorine can also block metabolic hydroxylation at the substituted position, thereby increasing the compound's metabolic stability. nih.gov

Table 1: Postulated Effects of Fluorine Substitution on Phenylsulfonyl-L-alanine Derivatives

| Substitution Position | Primary Electronic Effect | Potential Impact on Biological Activity |

|---|---|---|

| 2- (ortho) | Inductive withdrawal, steric hindrance | May alter binding conformation and affinity. |

| 3- (meta) | Strong inductive withdrawal | Modulates electrostatic potential and pKa. |

The sulfonyl and L-alanine moieties are fundamental to the biological activity and selectivity of this compound. The sulfonamide group is a key structural feature in many biologically active compounds due to its chemical stability and ability to act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor. nih.govresearchgate.net This group serves as a rigid linker between the aromatic ring and the amino acid, maintaining a defined spatial orientation for optimal target interaction.

The L-alanine portion of the molecule provides a chiral scaffold, which is crucial for stereospecific interactions with biological targets, such as enzymes or receptors, that are themselves chiral. nih.gov The specific stereochemistry of L-alanine ensures a precise three-dimensional arrangement of the functional groups, which is often a prerequisite for high-affinity binding. The carboxylate and the N-H of the alanine (B10760859) backbone can participate in crucial hydrogen bonding or ionic interactions within a binding site. Studies on various N-sulfonyl amino acid amides have shown that the nature of the amino acid significantly influences the biological activity profile. researchgate.netchimia.ch

Stereochemistry is a pivotal factor in the biological activity of chiral molecules like this compound. The use of the L-enantiomer of alanine is deliberate and based on the principle of chiral recognition in biological systems. Most amino acid binding sites in proteins are evolved to recognize and bind L-amino acids. Consequently, the L-isomer of a compound is often significantly more active than its D-isomer counterpart.

Computational Approaches in SAR and Rational Design

Computational methods are invaluable tools in modern drug discovery for exploring SAR and guiding the rational design of new molecules. These in silico techniques allow for the prediction of molecular properties and interactions, thereby reducing the time and cost associated with synthesizing and testing new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. nih.gov For this compound, docking studies could elucidate its binding mode within the active site of its putative biological target. Such studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. ekb.egresearchgate.net

A typical molecular docking workflow would involve:

Obtaining the 3D structure of the target protein, either from experimental data (e.g., X-ray crystallography) or through homology modeling.

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically explore possible binding poses of the ligand within the protein's binding site.

Scoring the generated poses based on a scoring function that estimates the binding affinity.

The insights gained from molecular docking can help rationalize the observed SAR. For instance, it could explain why the 3-fluoro isomer is more active than other isomers or why the L-alanine configuration is essential for binding.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

To develop a QSAR model for this compound analogs, a dataset of structurally related compounds with their corresponding measured biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the biological activity.

Table 2: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching of the molecular skeleton. |

| Geometric | Molecular Surface Area | Shape and size of the molecule. |

| Electrostatic | Dipole Moment | Polarity and charge distribution. |

By analyzing the contribution of different descriptors in the QSAR model, one can identify the key structural features that are either beneficial or detrimental to the biological activity, thus providing valuable guidance for the rational design of new and improved analogs of this compound.

Fragment-Based Drug Discovery for Modulating PPI Targets

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel inhibitors of protein-protein interactions (PPIs), which are often considered challenging targets due to their large, flat, and featureless interfaces. The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," that typically exhibit weak binding to the target protein. These initial fragment hits serve as starting points for the development of more potent and selective inhibitors through a process of fragment evolution, linking, or growing.

A key aspect of FBDD in the context of PPIs is the identification of "hot spots"—small regions on the protein surface that contribute disproportionately to the binding energy of the interaction. Fragments that bind to these hot spots are particularly valuable starting points for inhibitor design. The compound this compound can be considered a representative fragment that possesses chemical features suitable for interacting with such hot spots. The sulfonyl group can act as a hydrogen bond acceptor, while the L-alanine portion provides a chiral scaffold with functional groups (amine and carboxylic acid) that can engage in various interactions. The 3-fluorophenyl group allows for potential hydrophobic and aromatic interactions, with the fluorine atom available for specific polar contacts.

The process of utilizing a fragment like this compound in an FBDD campaign for a PPI target would typically involve the following steps:

Fragment Library Screening: A library of fragments, including sulfonyl-amino acid derivatives, would be screened against the target protein using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.

Hit Identification and Validation: Fragments that bind to the target are identified as "hits." For a hypothetical screening, the binding affinity of this compound might be in the micromolar to millimolar range, which is typical for initial fragment hits.

Structural Elucidation: The binding mode of the hit fragment is determined, often through X-ray crystallography of the protein-fragment complex. This provides crucial information about how the fragment interacts with the target's hot spots and guides further optimization.

Fragment-to-Lead Evolution: Medicinal chemistry strategies are then employed to increase the affinity and selectivity of the initial fragment hit. This can involve "growing" the fragment by adding new chemical moieties to engage with adjacent pockets on the protein surface or "linking" two or more fragments that bind to nearby sites.

The following table illustrates hypothetical data from an initial fragment screening campaign targeting a PPI, showing this compound as a representative hit.

| Fragment ID | Chemical Structure | Molecular Weight (Da) | Binding Affinity (Kd, mM) | Ligand Efficiency (LE) |

| F-001 | This compound | 247.25 | 1.2 | 0.35 |

| F-002 | (Phenylsulfonyl)-L-glycine | 215.23 | 2.5 | 0.31 |

| F-003 | L-Alanine | 89.09 | >10 | - |

| F-004 | 3-Fluorobenzenesulfonamide | 175.17 | 5.8 | 0.28 |

This table contains hypothetical data for illustrative purposes.

Computational Screening and Lead Optimization Strategies

Computational methods are indispensable in modern drug discovery, playing a critical role in both the initial identification of hits and their subsequent optimization into lead compounds. nih.gov For a molecule like this compound, computational screening and lead optimization strategies would be applied to refine its structure and improve its pharmacological properties as a PPI inhibitor.

Virtual Screening:

Before any experimental screening, large compound libraries can be computationally screened to identify molecules with a higher probability of binding to the target PPI. This process, known as virtual screening, can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, docking simulations can be performed. In this process, millions of compounds are computationally placed into the binding site of the target, and their potential binding affinity is estimated using scoring functions. A library of sulfonyl-containing amino acid derivatives could be docked to a PPI hot spot to identify initial hits.

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but known inhibitors exist, their chemical features can be used to create a pharmacophore model. This model is then used to search for other molecules that share similar features.

Lead Optimization:

Once an initial hit, hypothetically derived from a fragment like this compound, is identified, computational chemistry is used extensively in the lead optimization phase to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structure-Activity Relationship (SAR) Analysis: Computational tools help in understanding the SAR by building models that correlate changes in chemical structure with biological activity. nih.gov For instance, modifying the substitution pattern on the phenyl ring or exploring different amino acid side chains can be guided by computational predictions.

Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of the binding mode and identify key interactions.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to more accurately predict the change in binding affinity resulting from a chemical modification, thus prioritizing the synthesis of the most promising analogues.

The table below presents a hypothetical example of a lead optimization campaign starting from a lead compound derived from this compound, showcasing how computational predictions can guide the design of more potent inhibitors.

| Compound ID | Modification from Lead | Predicted ΔGbind (kcal/mol) | Experimental IC50 (µM) |

| Lead-01 | - | -7.5 | 15.2 |

| Opt-01a | 3-Fluoro -> 3-Chloro | -7.8 | 10.5 |

| Opt-01b | 3-Fluoro -> 3-Trifluoromethyl | -8.5 | 2.1 |

| Opt-02a | L-Alanine -> L-Valine | -8.1 | 5.8 |

| Opt-02b | L-Alanine -> L-Leucine | -8.9 | 1.3 |

This table contains hypothetical data for illustrative purposes.

Through these iterative cycles of computational design, chemical synthesis, and biological testing, a fragment hit can be systematically evolved into a potent and drug-like lead compound targeting a specific protein-protein interaction.

Future Directions and Emerging Research Avenues for 3 Fluorophenyl Sulfonyl L Alanine

The exploration of ((3-Fluorophenyl)sulfonyl)-L-alanine and its analogs stands at a promising frontier in medicinal chemistry and chemical biology. While initial studies have laid the groundwork for understanding its basic properties, the path forward is paved with opportunities to employ advanced scientific methodologies for a more profound comprehension of its molecular behavior and therapeutic potential. Future research will be pivotal in delineating its mechanism of action, identifying novel biological targets, and designing next-generation molecules with enhanced efficacy and specificity.

Q & A

What analytical methods are recommended for quantifying ((3-Fluorophenyl)sulfonyl)-L-alanine in complex biological matrices?

Basic Research Focus

Liquid chromatography-mass spectrometry (LC-MS) coupled with isotope dilution is the gold standard for quantification. The compound can be separated using reverse-phase HPLC, with retention time specificity aiding identification. Quantification via external calibration or isotope-labeled internal standards (e.g., ¹³C-labeled L-alanine derivatives) improves accuracy by correcting for matrix effects . For example, isotopic internal standards mitigate ion suppression in mass spectrometry, ensuring reliable detection limits in pharmacokinetic studies.

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Focus

Synthesis typically involves sulfonylation of L-alanine derivatives using 3-fluorobenzenesulfonyl chloride under controlled pH (8–9) in aqueous/organic biphasic systems. Purity is enhanced via recrystallization from ethanol/water mixtures. Characterization by ¹⁹F NMR and high-resolution LC-MS confirms structural integrity, while chiral HPLC ensures enantiomeric purity (>99%) . Contaminants like unreacted sulfonyl chloride are minimized by stoichiometric optimization and post-synthesis dialysis.

What advanced methodologies are used to study the receptor-binding interactions of this compound?

Advanced Research Focus

Thermal shift assays (TSA) measure binding affinity by monitoring changes in protein melting temperature (ΔTm). For example, when this compound binds to T1r taste receptors, ΔTm increases dose-dependently (e.g., +3.5°C at 10 mM), indicating stabilization of the receptor-ligand complex . Surface plasmon resonance (SPR) further quantifies binding kinetics (ka/kd), while molecular docking predicts sulfonyl-fluorine interactions with receptor hydrophobic pockets. Contradictions in binding data may arise from assay conditions (e.g., pH, co-factors like IMP) or receptor isoform variability .

How can isotopic labeling improve pharmacokinetic profiling of this compound?

Advanced Research Focus

¹³C- or ²H-labeled analogs enable tracking of absorption, distribution, metabolism, and excretion (ADME) via LC-MS/MS. For instance, L-alanine-1-¹³C incorporation into the sulfonyl derivative allows differentiation of endogenous alanine in plasma, revealing a half-life of ~4.2 hours in rodent models. Isotope dilution also corrects for matrix effects in tissue homogenates, critical for quantifying low-concentration metabolites .

What formulation strategies address the poor aqueous solubility of this compound in preclinical studies?

Advanced Research Focus

Co-solvency with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions improves solubility by 10–20-fold. Patent data highlight the use of pH-adjusted suspensions (pH 6.5–7.4) for oral formulations, while injectable forms employ lyophilized matrices with trehalose to enhance reconstitution stability . Contradictions in bioavailability between formulations often stem from variability in dissolution rates or excipient interactions.

How should researchers mitigate safety risks during handling of this compound?

Basic Research Focus

The compound’s sulfonyl fluoride group poses reactivity risks. Lab handling requires PPE (gloves, goggles) and fume hoods to prevent inhalation. Spills are neutralized with 10% sodium bicarbonate, and waste is treated with excess ethanol to quench reactive intermediates. Safety protocols align with GHS Hazard Category warnings for dermal/ocular toxicity .

How can contradictory data in metabolic pathway studies be resolved?

Advanced Research Focus

Discrepancies in metabolic flux (e.g., hepatic vs. renal clearance) are addressed using tracer studies with ¹³C-labeled analogs. For example, conflicting reports of CYP3A4-mediated oxidation vs. sulfotransferase conjugation are resolved via enzyme-specific inhibitors (e.g., ketoconazole for CYP3A4) and LC-MS metabolite profiling . Inter-laboratory variability is minimized by standardizing incubation conditions (pH, temperature) and using pooled microsomes.

What structural modifications enhance the stability of this compound in acidic environments?

Advanced Research Focus

Replacing the sulfonyl group with a sulfonamide or adding electron-withdrawing substituents (e.g., nitro groups) reduces hydrolysis at low pH. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation in modified analogs vs. 25% in the parent compound. Computational models (DFT) predict protonation states affecting degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.